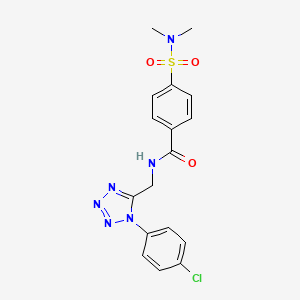
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN6O3S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Tetrazole Ring :
- The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst.
-
Attachment of the Benzamide Group :
- The tetrazole intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety.
-
Dimethylsulfamoyl Group Introduction :
- Finally, the sulfamoyl group is introduced through a reaction with dimethylsulfamide under basic conditions.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:
- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions.
- Bioisosterism : The tetrazole acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit bacterial growth effectively. A study highlighted that certain tetrazole derivatives demonstrated potent activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been found to inhibit the release of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .
Antimalarial Activity
A related series of tetrazole-based compounds has shown promising antimalarial activity. These compounds inhibit hemozoin formation in Plasmodium falciparum, mimicking the action of established antimalarials like chloroquine. This suggests that this compound may also possess similar properties .
Research Findings and Case Studies
属性
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPEVOLVVWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














